molecular formula C17H27BN2O4 B567612 tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate CAS No. 1257554-93-0

tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate

Cat. No. B567612
CAS RN: 1257554-93-0
M. Wt: 334.223
InChI Key: CEWJPZDUJDUMKZ-UHFFFAOYSA-N
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Description

“tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate” is a chemical compound . It is an important intermediate in many biologically active compounds .


Synthesis Analysis

The compound can be synthesized through a series of reactions. For instance, it has been synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .


Molecular Structure Analysis

The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal is detected by means of X-ray diffraction .


Chemical Reactions Analysis

The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include its empirical formula, molecular weight, and InChI key .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structural features, including the boronic acid moiety, make it an attractive candidate for drug design. Researchers explore its potential as a scaffold for developing novel anticancer, antiviral, and antibacterial agents. By modifying the pyridine and boronic acid groups, scientists can fine-tune its biological activity and optimize drug-like properties .

Boron-Containing Ligands in Catalysis

Boron-based compounds play a crucial role in catalysis. The tert-butyl carbamate group in this compound can serve as a ligand in transition metal-catalyzed reactions. Researchers investigate its ability to activate metal centers and facilitate various transformations, such as cross-coupling reactions and C-H functionalization .

Materials Science and Organic Electronics

Organic semiconductors are essential for flexible electronics, solar cells, and light-emitting devices. The pyridine-boronic acid hybrid structure contributes to the compound’s electronic properties. Scientists explore its use as a building block for organic materials, aiming to enhance charge transport, stability, and optoelectronic performance .

Boron-Containing Reagents in Organic Synthesis

The boronic acid pinacol ester functionality enables versatile transformations. Chemists employ it in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds. Additionally, the tert-butyl group provides steric protection, enhancing selectivity in synthetic routes .

Boron-Based Sensors and Imaging Agents

Boron compounds exhibit unique photophysical properties, making them suitable for sensing and imaging applications. Researchers investigate whether this compound can serve as a fluorescent probe or MRI contrast agent. Its boron center could selectively bind to specific biomolecules or cellular structures .

Agrochemicals and Crop Protection

Given the compound’s insecticidal and herbicidal activities, it may find applications in agriculture. Scientists explore its potential as a lead compound for designing safer and more effective pesticides. The goal is to develop environmentally friendly solutions for crop protection .

Safety And Hazards

The compound is classified as a combustible solid . It should be used only under a chemical fume hood .

properties

IUPAC Name

tert-butyl N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20-10-12-8-13(11-19-9-12)18-23-16(4,5)17(6,7)24-18/h8-9,11H,10H2,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWJPZDUJDUMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675319
Record name tert-Butyl {[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate

CAS RN

1257554-93-0
Record name tert-Butyl {[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(N-BOC-Aminomethyl)pyridine-3-boronic acid pinacol ester
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